molecular formula C14H12F2N4 B12271538 N-[(2,4-difluorophenyl)methyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

N-[(2,4-difluorophenyl)methyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B12271538
M. Wt: 274.27 g/mol
InChI Key: YZVRBZVGHQMSCG-UHFFFAOYSA-N
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Description

N-[(2,4-difluorophenyl)methyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound belonging to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the difluorophenyl group and the pyrrolo[2,3-d]pyrimidine core structure contributes to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2,4-difluorophenyl)methyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the use of the Dimroth rearrangement, which is a type of isomerization reaction that facilitates the formation of pyrimidine derivatives .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions under optimized conditions. The use of catalysts, temperature control, and purification techniques are crucial to ensure high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrrolo[2,3-d]pyrimidine derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activities, including antimicrobial and antiviral properties.

    Medicine: Potential therapeutic agent for the treatment of diseases such as tuberculosis and viral infections.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(2,4-difluorophenyl)methyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors, leading to the disruption of biological processes essential for the survival of pathogens or the progression of diseases. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its potent antimicrobial activity.

    6-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-N-(2,4-difluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine: Exhibits strong antioxidant properties

Uniqueness: N-[(2,4-difluorophenyl)methyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine stands out due to its specific substitution pattern and the presence of the difluorophenyl group, which enhances its biological activity and chemical stability.

Properties

Molecular Formula

C14H12F2N4

Molecular Weight

274.27 g/mol

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-7-methylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C14H12F2N4/c1-20-5-4-11-13(18-8-19-14(11)20)17-7-9-2-3-10(15)6-12(9)16/h2-6,8H,7H2,1H3,(H,17,18,19)

InChI Key

YZVRBZVGHQMSCG-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(N=CN=C21)NCC3=C(C=C(C=C3)F)F

Origin of Product

United States

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